1-Benzyl-3-pyridin-3-ylthiourea

Description

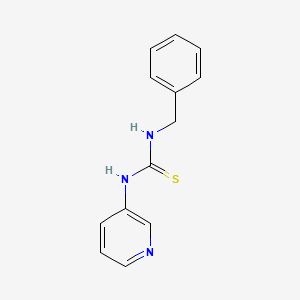

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-pyridin-3-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c17-13(16-12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIERMWDJPNPBBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-3-pyridin-3-ylthiourea and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, attracting significant interest in the field of medicinal chemistry. The incorporation of benzyl and pyridyl moieties into the thiourea scaffold has been shown to yield compounds with potent antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of 1-Benzyl-3-pyridin-3-ylthiourea and its closely related analogs, focusing on their chemical properties, synthesis methodologies, and biological activities. Detailed experimental protocols for the synthesis of analogous compounds are provided, along with a compilation of quantitative biological data. Furthermore, this guide illustrates key synthetic pathways and potential mechanisms of action through structured diagrams, offering valuable insights for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical Properties and Structure

This compound is an N,N'-disubstituted thiourea featuring a benzyl group and a 3-pyridyl group attached to the nitrogen atoms of the thiourea core. The presence of the thiocarbonyl group (C=S) and the two nitrogen atoms allows for diverse chemical interactions, including hydrogen bonding, which is crucial for its biological activity. The lipophilic benzyl group and the polar, basic pyridyl group contribute to the molecule's overall physicochemical properties, influencing its solubility, membrane permeability, and target-binding affinity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₃N₃S |

| Molecular Weight | 243.33 g/mol |

| IUPAC Name | 1-benzyl-3-(pyridin-3-yl)thiourea |

| SMILES | C1=CC=C(C=C1)CNC(=S)NC2=CN=CC=C2 |

| InChI | InChI=1S/C13H13N3S/c17-13(15-11-7-4-8-14-10-11)16-9-12-5-2-1-3-6-12/h1-8,10H,9H2,(H2,14,15,16,17) |

Synthesis of this compound and Analogs

The synthesis of N,N'-disubstituted thioureas like this compound can be achieved through several reliable methods. The most common and straightforward approach involves the reaction of an amine with an isothiocyanate.

General Synthesis from Isothiocyanates

This method involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group. For the synthesis of this compound, two primary routes are feasible:

-

Route A: Reaction of benzyl isothiocyanate with 3-aminopyridine.

-

Route B: Reaction of 3-pyridyl isothiocyanate with benzylamine.

Both routes are generally high-yielding and proceed under mild conditions.

Synthesis of this compound from isothiocyanates.

Experimental Protocol: Synthesis of 1-Ethyl-3-benzylthiourea (Analogous Compound)[1]

This protocol for a similar N,N'-disubstituted thiourea can be adapted for the synthesis of this compound.

Materials:

-

Ethyl isothiocyanate (0.02 mol)

-

Benzylamine (0.02 mol)

-

Benzene (25 mL)

Procedure:

-

To a mixture of ethyl isothiocyanate (1.74 g, 0.02 mol) in 25 mL of benzene, add benzylamine (2.14 g, 0.02 mol).

-

An exothermic reaction will be observed, with the temperature rising.

-

Reflux the reaction mixture on a steam bath for approximately 20 minutes to ensure the reaction goes to completion.

-

Evaporate the solvent under vacuum to yield the crude product.

-

The product, 1-ethyl-3-benzylthiourea, is obtained in high yield.

Note: This protocol can be adapted by substituting ethyl isothiocyanate with benzyl isothiocyanate and benzylamine with 3-aminopyridine, or vice-versa.

Synthesis from Carbon Disulfide

An alternative method for the synthesis of N,N'-disubstituted thioureas involves the use of carbon disulfide (CS₂) and two amines. This can be a one-pot or a two-step process.

General workflow for the synthesis of N,N'-disubstituted thioureas from carbon disulfide.

Biological Activity

Thiourea derivatives containing benzyl and pyridyl moieties have demonstrated significant potential as both antimicrobial and anticancer agents. The biological activity is often attributed to the ability of the thiourea core to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal properties of thiourea derivatives. The presence of the pyridine ring can enhance the antimicrobial efficacy of these compounds.

Table 2: Antimicrobial Activity of Analogous Thiourea Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 | [1] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. aureus | 32 | [1] |

| Fluorinated pyridine thiourea derivative 4a | B. subtilis | 1.95 | [2] |

| Fluorinated pyridine thiourea derivative 4a | S. pneumoniae | 3.9 | [2] |

| Fluorinated pyridine thiourea derivative 4a | P. aeruginosa | 7.81 | [2] |

| Fluorinated pyridine thiourea derivative 4a | E. coli | 7.81 | [2] |

Anticancer Activity

The anticancer activity of benzyl and pyridyl-containing thioureas is a promising area of research. These compounds have shown cytotoxicity against a range of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

Table 3: Anticancer Activity of Analogous Thiourea and Urea Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) | A549 (Lung) | 1.53 | [2][3] |

| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) | HCT-116 (Colon) | 1.11 | [2][3] |

| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) | PC-3 (Prostate) | 1.98 | [2][3] |

| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27) | Lung Cancer Cell Lines | 2.5 - 12.9 | [4] |

| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) (24) | MOLT-3 (Leukemia) | 1.62 | [5] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (2) | SW480 (Colon) | 8.9 | [6] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (2) | SW620 (Colon) | 1.5 | [6] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (2) | PC3 (Prostate) | 7.6 | [6] |

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, studies on analogous compounds suggest several potential pathways through which these molecules exert their biological effects.

Kinase Inhibition

Many small molecule anticancer drugs function by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. Thiourea derivatives have been identified as potent kinase inhibitors. For instance, some pyrrolo[2,3-d]pyrimidines with benzyl substitutions have shown inhibitory activity against receptor tyrosine kinases like PDGFRβ and VEGFR-2.[2] A novel N-substituted thiourea derivative has been shown to target EGFR signaling.[4]

Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Induction of Apoptosis and Cell Cycle Arrest

Several studies have demonstrated that thiourea derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea has been shown to induce late apoptosis in colon cancer cell lines.[6] Additionally, some analogs cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4]

Conclusion and Future Perspectives

This compound and its analogs represent a promising class of compounds with significant potential for the development of novel antimicrobial and anticancer therapies. The straightforward synthesis and the tunability of the chemical structure by modifying the benzyl and pyridyl rings offer a versatile platform for structure-activity relationship (SAR) studies. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to optimize their potency and selectivity. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation therapeutic agents based on this scaffold. The quantitative data presented in this guide provides a valuable starting point for such investigations, highlighting the therapeutic potential of this important class of molecules.

References

- 1. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Pyridinylthiourea Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for novel pyridinylthiourea compounds, a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse biological activities. This document outlines key synthetic methodologies, presents quantitative data for representative compounds, and details experimental protocols. Furthermore, it visualizes a critical signaling pathway associated with the therapeutic action of these compounds.

Core Synthesis Pathways

The synthesis of pyridinylthiourea derivatives predominantly follows two main strategies: the reaction of an aminopyridine with a suitable isothiocyanate and one-pot multi-component reactions. These methods offer versatility in introducing a wide range of substituents to the pyridinylthiourea scaffold, enabling the exploration of structure-activity relationships (SAR).

Pathway 1: Reaction of Aminopyridines with Isothiocyanates

A common and straightforward method for the synthesis of N-pyridinyl-N'-substituted thioureas involves the reaction of an appropriate aminopyridine with a substituted isothiocyanate. This reaction is typically carried out in a suitable solvent such as ethanol, acetonitrile, or dimethylformamide (DMF), and can be conducted at room temperature or with heating. The general reaction scheme is depicted below.

Experimental Protocol: General Procedure for the Synthesis of N-acyl-N'-(pyridin-2-yl)thiourea Derivatives [1]

To a solution of a substituted benzoyl isothiocyanate (1 mmol) in anhydrous acetone (20 mL), a solution of 2-aminopyridine (1 mmol) in anhydrous acetone (10 mL) is added dropwise with stirring. The reaction mixture is then refluxed for 2-3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is washed with a small amount of cold diethyl ether and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure N-acyl-N'-(pyridin-2-yl)thiourea derivative.

Pathway 2: Multi-Component Reactions

One-pot multi-component reactions (MCRs) have emerged as an efficient and atom-economical approach for the synthesis of highly substituted pyridine and pyridinyl-fused heterocyclic systems, which can incorporate a thiourea moiety.[2][3][4] These reactions often involve the condensation of an aldehyde, a compound with an active methylene group, a source of ammonia (such as ammonium acetate), and a thiocarbonyl-containing reactant.

Experimental Protocol: One-Pot Synthesis of Polysubstituted Pyridine Derivatives [3]

A mixture of an aromatic aldehyde (5 mmol), malononitrile (10 mmol), and a substituted phenol (5 mmol) is prepared in ethanol (5 mL). To this, a catalytic amount of a suitable catalyst (e.g., nano copper ferrite) is added. The reaction mixture is stirred at 50 °C for a specified time (typically a few hours). Upon completion, the catalyst is separated (e.g., by magnetic decantation if using a magnetic catalyst), and the solvent is evaporated. The crude product is then purified by recrystallization from an appropriate solvent.

Quantitative Data of Representative Pyridinylthiourea Derivatives

The following table summarizes the synthesis of a series of N-acyl-N'-(substituted pyridinyl)thiourea derivatives, highlighting the yields and melting points.

| Compound ID | Pyridinyl Substituent | Acyl/Aryl Substituent | Yield (%) | Melting Point (°C) | Reference |

| 1c | 2-pyridinyl | 2-((4-methoxyphenoxy)methyl)benzoyl | 56 | 110-114 | [1] |

| 1e | 5-chloro-2-pyridinyl | 2-((4-methoxyphenoxy)methyl)benzoyl | 73 | 131-135 | [1] |

| 1f | 3,5-dibromo-2-pyridinyl | 2-((4-methoxyphenoxy)methyl)benzoyl | 63 | 156-159 | [1] |

| 1g | 2-pyrimidinyl | 2-((4-methoxyphenoxy)methyl)benzoyl | 54 | 157-160 | [1] |

Biological Activity and Signaling Pathways

Pyridinylthiourea derivatives have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents.[5][6][7] One of the key mechanisms of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9][10][11][12][13]

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, initiates a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival. Inhibition of this pathway by small molecules like certain pyridinylthiourea derivatives can effectively block angiogenesis and suppress tumor growth.

Caption: VEGFR-2 Signaling Pathway.

Experimental Workflow for Synthesis and Characterization

The development of novel pyridinylthiourea compounds follows a systematic workflow, from initial synthesis to comprehensive characterization.

Caption: Experimental Workflow.

Conclusion

The synthesis of novel pyridinylthiourea compounds offers a promising avenue for the discovery of new therapeutic agents. The synthetic pathways outlined in this guide provide a robust framework for generating diverse libraries of these compounds for biological screening. The inhibition of key signaling pathways, such as the VEGFR-2 cascade, underscores the therapeutic potential of this chemical class, particularly in the context of oncology. Further exploration of multi-component reactions and the development of more efficient and sustainable synthetic methodologies will undoubtedly accelerate the discovery of new pyridinylthiourea-based drug candidates.

References

- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. a-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives - Ask this paper | Bohrium [bohrium.com]

- 3. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 7. researchgate.net [researchgate.net]

- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 13. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name and CAS number for 1-Benzyl-3-pyridin-3-ylthiourea

Disclaimer: Extensive searches of chemical databases and scientific literature indicate that 1-Benzyl-3-pyridin-3-ylthiourea is not a widely studied compound. As such, a comprehensive technical guide with extensive experimental data and detailed protocols as requested is not feasible. This document provides the available information, primarily from patent literature, and outlines general methodologies for the synthesis and study of similar compounds.

Chemical Identification

While a specific CAS number for this compound is not readily found in major chemical databases, based on systematic nomenclature, the key identifiers are:

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | 1-benzyl-3-(pyridin-3-yl)thiourea |

| Molecular Formula | C₁₃H₁₃N₃S |

| Molecular Weight | 243.33 g/mol |

| Chemical Structure |

Putative Biological Activity and Therapeutic Potential

A patent application suggests that this compound may have therapeutic potential in the treatment of central nervous system (CNS) disorders. The document posits that compounds of this structural class could be antagonists of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. Antagonism of NR2B-containing NMDA receptors is a target for therapeutic intervention in a variety of CNS disorders, including but not limited to:

-

Acute neurodegenerative conditions such as stroke and brain trauma.

-

Chronic neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and Huntington's disease.

-

Epilepsy and other seizure disorders.

-

Pain, particularly neuropathic pain.

-

Depression and anxiety disorders.

It is crucial to note that this information is based on a patent application and does not represent data validated through peer-reviewed clinical or extensive preclinical studies.

General Synthesis Protocol

A general method for the synthesis of 1-aryl/heteroaryl-3-alkylthioureas, including this compound, involves the reaction of an isothiocyanate with an amine. The following is a plausible, generalized experimental protocol based on standard organic chemistry techniques and information from related syntheses.

Reaction Scheme:

3-Isothiocyanatopyridine + Benzylamine → this compound

Materials:

-

3-Aminopyridine

-

Thiophosgene or a thiophosgene equivalent (e.g., 1,1'-thiocarbonyldiimidazole)

-

Benzylamine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

-

Base (e.g., Triethylamine or Pyridine, if necessary)

Procedure:

Step 1: Synthesis of 3-Isothiocyanatopyridine (Intermediate)

-

A solution of 3-aminopyridine in an anhydrous, inert solvent such as dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath (0 °C).

-

A solution of thiophosgene (or a safer equivalent) in the same solvent is added dropwise to the cooled solution of 3-aminopyridine. The reaction is typically stoichiometric, but a slight excess of the thiocarbonylating agent may be used.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-isothiocyanatopyridine. This intermediate may be purified by column chromatography or used directly in the next step if of sufficient purity.

Step 2: Synthesis of this compound

-

The crude or purified 3-isothiocyanatopyridine is dissolved in an anhydrous solvent in a reaction vessel.

-

A solution of benzylamine (typically 1.0 to 1.2 equivalents) in the same solvent is added dropwise to the isothiocyanate solution at room temperature.

-

The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., N-H, C=S).

-

Melting Point Analysis: As an indicator of purity.

Experimental and Logical Workflow Diagrams

Below are Graphviz diagrams illustrating the general synthesis workflow and a hypothetical signaling pathway based on the putative mechanism of action.

A Technical Guide to the Preliminary Biological Screening of 1-Benzyl-3-pyridin-3-ylthiourea and its Analogs

Disclaimer: As of the latest literature review, specific biological screening data for 1-Benzyl-3-pyridin-3-ylthiourea is not publicly available. This guide provides a comprehensive framework for its potential preliminary biological evaluation based on established methodologies for structurally related thiourea derivatives. The presented data and protocols are derived from studies on analogous compounds containing benzyl, pyridyl, and thiourea functional groups.

Introduction

Thiourea derivatives are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, antiviral, and enzyme inhibition properties. The presence of a toxophoric N-C=S group and the ability to form stable complexes with metal ions are key to their biological functions. This guide outlines the potential synthesis and preliminary biological screening of this compound, a novel compound combining structural motifs known for bioactivity.

Synthesis of this compound

The synthesis of this compound can be hypothetically achieved through a common and efficient method for preparing unsymmetrical thioureas. This typically involves the reaction of an isothiocyanate with a primary amine.

Hypothetical Synthesis Workflow

Caption: A potential synthetic route for this compound.

Preliminary Biological Screening Protocols

Based on the activities of related compounds, a preliminary biological screening of this compound should focus on its potential anticancer and antimicrobial effects.

A common initial step in assessing anticancer potential is the in vitro cytotoxicity assay against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: After incubation, the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

General Workflow for In Vitro Anticancer Screening

Caption: A generalized workflow for assessing the in vitro anticancer activity.

The antimicrobial potential of the compound can be evaluated against a range of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth media to a specific turbidity.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Quantitative Data from Structurally Similar Compounds

The following tables summarize the biological activities of thiourea derivatives that are structurally related to this compound. This data can serve as a benchmark for the expected activity of the target compound.

Table 1: Anticancer Activity of Related Thiourea Derivatives

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Lines | Cytotoxic | 2.2 - 5.5 | [1] |

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative | MCF-7 (Breast) | Cytotoxic | 1.3 | [1] |

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative | SkBR3 (Breast) | Cytotoxic | 0.7 | [1] |

| 3-(trifluoromethyl)phenylthiourea analogs | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | Cytotoxic | ≤ 10 | [2] |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivative | A549 (Lung) | Antiproliferative | 3.22 | [3] |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivative | HCT-116 (Colon) | Antiproliferative | 2.71 | [3] |

Table 2: Antimicrobial Activity of Related Thiourea Derivatives

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

| 1-allyl-3-benzoylthiourea analog (Cpd 1) | MRSA | Antibacterial | 1000 | [4] |

| 1-allyl-3-benzoylthiourea analog (Cpd 4) | MRSA | Antibacterial | 1000 | [4] |

| Benzoylthiourea derivative (5a) | E. coli, P. aeruginosa | Antibacterial | - | [5] |

| Benzoylthiourea derivative (5d) | E. coli, C. albicans | Antibacterial, Antifungal | - | [5] |

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound is unknown, related thiourea derivatives have been shown to exert their biological effects through various pathways.

Hypothesized Interacting Cellular Pathways

Caption: Potential cellular mechanisms of action for thiourea derivatives.

Conclusion

While direct experimental data for this compound is currently lacking, the rich body of research on analogous compounds provides a solid foundation for its synthesis and preliminary biological screening. The protocols and comparative data presented in this guide offer a clear roadmap for researchers to explore the potential therapeutic applications of this novel compound. Further investigation into its anticancer and antimicrobial properties is warranted and could lead to the discovery of a new bioactive agent.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Thiourea Derivatives and Their Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a focal point in modern drug discovery. Their unique structural features allow for interaction with a multitude of biological targets, leading to potential therapeutic applications in oncology, infectious diseases, and beyond. This technical guide provides an in-depth overview of the key therapeutic targets of thiourea derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Targets of Thiourea Derivatives

Thiourea derivatives have emerged as promising anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis. Their mechanisms of action often involve the inhibition of key enzymes and disruption of critical signaling pathways.

Key Anticancer Targets and Quantitative Efficacy

The anticancer activity of various thiourea derivatives has been demonstrated against a range of cancer cell lines. The following table summarizes their efficacy, primarily presented as IC50 values, which denote the concentration of the compound required to inhibit 50% of the cancer cell growth.

| Derivative Class | Target/Cell Line | IC50 (µM) | Reference |

| N,N'-Disubstituted Thioureas | MCF-7 (Breast Cancer) | 0.7 - 9.0 | [1] |

| SkBR3 (Breast Cancer) | 1.3 | [1] | |

| A549 (Lung Cancer) | 0.21 | [1] | |

| HCT116 (Colon Cancer) | 1.5 - 2.4 | [1] | |

| HepG2 (Liver Cancer) | 2.4 | [1] | |

| Acylthioureas | HeLa (Cervical Cancer) | 412 | [2] |

| WiDr (Colon Cancer) | 433 | [2] | |

| T47D (Breast Cancer) | 179 | [2] | |

| Benzothiazole-Thioureas | MCF-7 (Breast Cancer) | 0.39 | [2] |

| Bis-thioureas | HCT116 (Colon Cancer) | 1.1 | [1] |

| HepG2 (Liver Cancer) | 1.2 | [1] | |

| A549 (Lung Cancer) | 2.7 | [1] |

Signaling Pathways Targeted by Thiourea Derivatives

Thiourea derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.

The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in RAS and RAF genes are common in many cancers, leading to constitutive activation of this pathway. Certain thiourea derivatives have been shown to inhibit components of this pathway, thereby suppressing tumor growth.

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is linked to the development of several cancers. Some thiourea derivatives have demonstrated the ability to inhibit this pathway, leading to the suppression of cancer cell proliferation and migration.

References

- 1. Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives - ProQuest [proquest.com]

- 2. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions – Oriental Journal of Chemistry [orientjchem.org]

Hypothesized Mechanism of Action for 1-Benzyl-3-pyridin-3-ylthiourea: An In-depth Technical Guide

Disclaimer: Direct experimental data on the mechanism of action for 1-Benzyl-3-pyridin-3-ylthiourea is not extensively available in publicly accessible literature. This document presents a hypothesized mechanism of action based on the reported biological activities of structurally related thiourea derivatives. The proposed mechanisms should be considered theoretical and require experimental validation.

Introduction

Thiourea derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery. The core pharmacophore, (-NH-C(=S)-NH-), allows for diverse substitutions, significantly influencing the molecule's interaction with biological targets. The subject of this whitepaper, this compound, combines a flexible benzyl group and a heterocyclic pyridine ring, suggesting potential for multi-target interactions. Thiourea derivatives are known to exhibit anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The presence of both a hydrogen bond donor (N-H) and acceptor (C=S) group allows these molecules to interact with various biological macromolecules. This guide synthesizes available data on analogous compounds to postulate the primary mechanisms through which this compound may exert its biological effects.

Hypothesized Mechanisms of Action

Based on the activities of structurally similar benzyl- and pyridinyl-thiourea derivatives, the mechanism of action for this compound can be hypothesized to fall into two primary categories: anticancer activity and enzyme inhibition.

Anticancer Activity

Thiourea derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis.

Several N-aryl-N'-benzylthiourea derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). These receptors are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR/HER-2 is a hallmark of many cancers.

Hypothesized Mechanism: this compound may act as a tyrosine kinase inhibitor. The thiourea moiety can form crucial hydrogen bonds within the ATP-binding pocket of the EGFR/HER-2 kinase domain, while the benzyl and pyridine rings occupy adjacent hydrophobic regions. This binding would block ATP from accessing the active site, thereby inhibiting autophosphorylation and downstream signaling cascades (e.g., MAPK, PI3K-Akt), ultimately leading to a reduction in tumor cell proliferation.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

The microtubule cytoskeleton is essential for cell division, motility, and intracellular transport. Molecules that interfere with tubulin polymerization are potent antimitotic agents. A study on 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, which share the benzyl and substituted pyridine motifs, found that these compounds inhibit tubulin polymerization by binding to the colchicine site on β-tubulin. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Hypothesized Mechanism: It is plausible that this compound could bind to the colchicine-binding site of β-tubulin. This interaction would prevent the polymerization of tubulin dimers into microtubules. The failure to form a functional mitotic spindle would arrest the cell cycle at the G2/M checkpoint, triggering the intrinsic apoptotic pathway.

Regardless of the initial upstream target, the ultimate outcome of many anticancer agents is the induction of programmed cell death, or apoptosis. Studies on various cytotoxic thiourea derivatives confirm their ability to induce apoptosis. This is often characterized by cell cycle arrest, changes in mitochondrial membrane potential, and activation of caspases. For example, certain thioureas have been shown to cause cell cycle arrest in the G2/M or Pre-G1 phase and increase the population of apoptotic cells.

Hypothesized Mechanism: By inhibiting critical survival pathways (like EGFR/HER-2) or inducing mitotic catastrophe (via tubulin inhibition), this compound is hypothesized to activate the apoptotic cascade. This would involve the upregulation of pro-apoptotic proteins (e.g., Bax), downregulation of anti-apoptotic proteins (e.g., Bcl-2), release of cytochrome c from mitochondria, and activation of executioner caspases (e.g., caspase-3), leading to systematic cell dismantling.

Enzyme Inhibition

The thiourea scaffold is a known inhibitor of various enzymes due to its ability to coordinate with metal ions in enzyme active sites or form hydrogen bonds with key amino acid residues.

These enzymes are involved in carbohydrate digestion and are key targets for managing type 2 diabetes. Thiadiazole-bearing thiourea derivatives have demonstrated potent inhibitory activity against both α-amylase and α-glucosidase, in some cases exceeding the potency of the standard drug, acarbose.

Hypothesized Mechanism: this compound may act as a competitive or non-competitive inhibitor of α-glucosidase and α-amylase. The molecule could bind to the active site or an allosteric site of these enzymes, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. The pyridine and benzyl groups may contribute to binding affinity through hydrophobic and π-π stacking interactions within the enzyme's active site.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. It is a key virulence factor for bacteria like Helicobacter pylori. Thiourea and its derivatives are well-established urease inhibitors.

Hypothesized Mechanism: The sulfur atom of the thiourea group in this compound can chelate the nickel ions in the active site of the urease enzyme. This interaction would block the catalytic function of the enzyme, preventing the hydrolysis of urea. The overall structure of the molecule would influence its ability to access and bind to the active site.

Data Presentation: In Vitro Activity of Related Thiourea Derivatives

The following tables summarize the quantitative data reported for thiourea derivatives that are structurally related to this compound. This data provides a basis for the hypothesized potency of the target compound.

Table 1: Anticancer and Kinase Inhibitory Activities

| Compound/Derivative Class | Cancer Cell Line / Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| N1,N3-disubstituted-thiosemicarbazone | HCT116 | 1.11 | |

| N1,N3-disubstituted-thiosemicarbazone | HepG2 | 1.74 | |

| N1,N3-disubstituted-thiosemicarbazone | MCF-7 | 7.0 | |

| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl) triazole-4-carboxamide (7f) | Tubulin Polymerization | 2.04 | |

| Quinazoline-thiourea analog (10b) | VEGFR-2 | 0.05 | |

| Quinazoline-thiourea analog (10q) | EGFR | 0.01 | |

| 3-(trifluoromethyl)phenylthiourea analog (8) | PC3 (Prostate Cancer) | 1.5 |

| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27) | Lung Carcinoma Cells | 2.5 - 12.9 | |

Table 2: Enzyme Inhibitory Activities

| Compound/Derivative Class | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Thiadiazole-thiourea scaffold | α-Amylase | 1.30 - 35.70 | |

| Thiadiazole-thiourea scaffold | α-Glucosidase | 2.20 - 37.60 |

| Dipeptide-conjugated dichlorophenyl piperazine thiourea (23) | Urease | 2.0 | |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to validating the hypothesized mechanisms of action.

In Vitro Tubulin Polymerization Assay (Turbidity Method)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Materials and Reagents:

-

Purified tubulin protein (e.g., bovine brain tubulin, >99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP stock solution (100 mM)

-

Paclitaxel (positive control for polymerization enhancement)

-

Nocodazole or Colchicine (positive control for polymerization inhibition)

-

This compound dissolved in DMSO

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well, half-area, clear-bottom plates

-

-

Protocol:

-

Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-4 mg/mL.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add the test compound (this compound) and controls to respective wells of a pre-chilled 96-well plate. The final DMSO concentration should not exceed 1-2%.

-

Add the chilled tubulin/GTP solution to all wells to initiate the reaction. The final volume should be ~100 µL.

-

Immediately place the plate into a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance (Optical Density, OD) at 340 nm every 30-60 seconds for 60-90 minutes.

-

Data Analysis: Plot OD340 versus time. An increase in OD indicates microtubule polymerization. Compare the polymerization curves of the test compound to the DMSO control. Inhibitors will decrease the rate and extent of polymerization, while enhancers will increase it.

-

Caption: General experimental workflow for an in vitro enzyme inhibition assay.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials and Reagents:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

Staurosporine or Camptothecin (positive control for apoptosis induction)

-

Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the test compound (e.g., at its IC50 concentration), DMSO (vehicle control), and a positive control for 24-48 hours.

-

Harvest the cells. For adherent cells, collect the media (containing floating apoptotic cells) and then trypsinize the attached cells. Combine both fractions.

-

Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

-

Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Data Analysis: Analyze the samples immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Structure-Activity Logic

The biological activities of thiourea derivatives are highly dependent on the nature of their substituents. The diagram below illustrates the logical relationship between the core structure of this compound and its hypothesized biological activities based on analogous compounds.

Caption: Logical map of structure to hypothesized biological activities.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is pending, a robust hypothesis can be formulated based on the extensive literature on structurally related compounds. The primary hypothesized mechanisms are potent anticancer activity and broad-spectrum enzyme inhibition. The anticancer effects are likely mediated through the inhibition of key signaling kinases such as EGFR/HER-2 or the disruption of microtubule dynamics, both of which converge on the induction of apoptosis. Concurrently, the compound is predicted to inhibit enzymes like α-glucosidase and urease, suggesting therapeutic potential beyond oncology. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Further research, including in vitro and in vivo studies, is essential to fully elucidate the pharmacological profile of this promising compound.

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Benzyl-3-pyridin-3-ylthiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound 1-Benzyl-3-pyridin-3-ylthiourea. Due to the limited availability of published data for this specific molecule, this guide presents a predictive analysis based on the known spectroscopic characteristics of structurally related compounds. It includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, and presents the predicted data in structured tables. Additionally, this guide features diagrams illustrating the experimental workflow and a plausible biological signaling pathway, given the common anticancer activities of similar thiourea derivatives.

Introduction

This compound is a small molecule belonging to the thiourea class of compounds. Thiourea derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include antibacterial, antifungal, antiviral, and anticancer properties. The structural combination of a benzyl group and a pyridine ring in this compound suggests its potential as a bioactive agent. Accurate spectroscopic characterization is the cornerstone of the chemical analysis and quality control of such compounds, providing essential information about their molecular structure and purity.

This guide will delve into the three primary spectroscopic techniques used for the characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally analogous compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.8 | Singlet | 1H | NH -Benzyl |

| ~9.6 | Singlet | 1H | NH -Pyridine |

| ~8.5 | Doublet | 1H | Pyridine C2-H |

| ~8.3 | Doublet | 1H | Pyridine C6-H |

| ~7.8 | Doublet of Doublets | 1H | Pyridine C4-H |

| ~7.4 | Multiplet | 1H | Pyridine C5-H |

| ~7.3 | Multiplet | 5H | Benzyl-ArH |

| ~4.8 | Doublet | 2H | CH ₂-Benzyl |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~181 | C =S (Thiourea) |

| ~148 | Pyridine C 2 |

| ~145 | Pyridine C 6 |

| ~138 | Benzyl-Ar C 1 |

| ~135 | Pyridine C 4 |

| ~130 | Pyridine C 3 |

| ~129 | Benzyl-Ar C 3, C5 |

| ~128 | Benzyl-Ar C 2, C6 |

| ~127 | Benzyl-Ar C 4 |

| ~124 | Pyridine C 5 |

| ~48 | C H₂-Benzyl |

Table 3: Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium, Broad | N-H Stretching |

| 3100-3000 | Medium | Aromatic C-H Stretching |

| 2950-2850 | Weak | Aliphatic C-H Stretching |

| ~1590 | Strong | C=N Stretching (Pyridine) |

| ~1550 | Strong | N-H Bending |

| ~1350 | Strong | C=S Stretching |

| ~1200 | Strong | C-N Stretching |

| 750-700 | Strong | Aromatic C-H Bending |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 243 | High | [M]⁺ (Molecular Ion) |

| 152 | Medium | [M - C₇H₇]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| 78 | Medium | [C₅H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance 400).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

¹H NMR Acquisition:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4.0 s

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Acquisition time: 1.5 s

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Baseline correction should also be performed.

3.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Acquisition:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of a pure KBr pellet should be subtracted.

3.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source (e.g., Agilent 7890A GC with 5975C MS).

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph if the compound is sufficiently volatile and thermally stable.

-

EI-MS Conditions:

-

Ionization energy: 70 eV

-

Source temperature: 230 °C

-

Mass range: 50-500 m/z

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Visualizations

4.1. Experimental Workflow

Technical Guide: Physicochemical Characteristics of 1-Benzyl-3-pyridin-3-ylthiourea

Disclaimer: Publicly available literature does not currently provide specific quantitative data on the solubility and stability of 1-Benzyl-3-pyridin-3-ylthiourea. This guide, therefore, outlines the established and recommended experimental protocols for determining these critical parameters for a novel chemical entity of this nature, in accordance with industry standards. The data tables provided are templates for the presentation of results obtained from such studies.

Introduction to Physicochemical Profiling

The solubility and stability of an active pharmaceutical ingredient (API) are fundamental physicochemical properties that are critical to its development as a viable drug candidate. Solubility influences bioavailability and the feasibility of formulation, while stability determines the API's shelf-life, storage conditions, and degradation pathways. This document provides a comprehensive overview of the standard methodologies for evaluating the solubility and stability of this compound.

Solubility Assessment

Aqueous solubility is a key determinant of a drug's absorption and distribution. The assessment typically involves determining both kinetic and thermodynamic solubility to inform different stages of the drug discovery and development process.

Data Presentation: Solubility of this compound

No experimental data is available in the public domain. The following table is a template for data presentation.

| Solubility Type | Solvent/Medium | Temperature (°C) | pH | Solubility (µg/mL) | Method |

| Kinetic | Phosphate Buffered Saline (PBS) | 25 | 7.4 | Data not available | Nephelometry |

| Kinetic | Simulated Gastric Fluid (SGF) | 37 | 1.2 | Data not available | Nephelometry |

| Kinetic | Simulated Intestinal Fluid (SIF) | 37 | 6.8 | Data not available | UV-Vis Spectroscopy |

| Thermodynamic | Water | 25 | Neutral | Data not available | Shake-Flask (HPLC) |

| Thermodynamic | pH 4.5 Acetate Buffer | 25 | 4.5 | Data not available | Shake-Flask (HPLC) |

| Thermodynamic | pH 7.4 Phosphate Buffer | 25 | 7.4 | Data not available | Shake-Flask (HPLC) |

Experimental Protocols for Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock solution (e.g., DMSO) to an aqueous buffer. It is a high-throughput method used in early discovery.[1][2][3][4][5]

Objective: To determine the apparent solubility of this compound under non-equilibrium conditions.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microplates

-

Automated liquid handler

-

Plate reader with nephelometric or UV-Vis detection capabilities

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dispense serial dilutions of the DMSO stock solution into a 96-well plate.

-

Add the aqueous buffer (e.g., PBS) to each well to achieve the desired final compound concentrations, ensuring the final DMSO concentration is consistent and low (e.g., <1%).

-

Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2 hours).[1][4]

-

Measure the turbidity of each well using a nephelometer or the absorbance using a UV-Vis spectrophotometer.[1]

-

The kinetic solubility is defined as the highest concentration at which no significant precipitate is observed.

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when equilibrium has been established between the dissolved and undissolved states. This is a more accurate representation of a compound's true solubility.[2][6]

Objective: To determine the equilibrium solubility of this compound.

Materials:

-

Solid this compound

-

Aqueous buffers of various pH values (e.g., pH 2, 4.5, 7.4)

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer.[7]

-

Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C).

-

Agitate the samples for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

-

After incubation, allow the suspensions to settle. Verify the pH of the suspension.[7]

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and filter it if necessary.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method against a standard curve.

Visualization of Solubility Workflow

Caption: General workflows for kinetic and thermodynamic solubility assessment.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products of an API.[8] This helps to establish degradation pathways, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[8][9] These studies are conducted under conditions more severe than accelerated stability testing.[8]

Data Presentation: Stability of this compound

No experimental data is available in the public domain. The following table is a template for data presentation.

| Stress Condition | Parameters | Duration | % Degradation | Major Degradants (if identified) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | Data not available | Data not available |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 hours | Data not available | Data not available |

| Oxidation | 3% H₂O₂, RT | 24 hours | Data not available | Data not available |

| Thermal | 80°C (Solid State) | 7 days | Data not available | Data not available |

| Photolytic (Solid) | 1.2 million lux hours, 200 W h/m² | As per ICH Q1B | Data not available | Data not available |

| Photolytic (Solution) | 1.2 million lux hours, 200 W h/m² | As per ICH Q1B | Data not available | Data not available |

Experimental Protocols for Forced Degradation

A target degradation of 5-20% is generally considered optimal to ensure that the analytical methods are challenged without being overwhelmed by degradation products.[10][11]

Objective: To evaluate the susceptibility of this compound to hydrolysis across a range of pH values.[10]

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M to 1.0 M hydrochloric acid.[10] The solution is typically heated (e.g., 60°C) for a defined period (e.g., up to 7 days), with samples taken at various time points.[9][10] If no degradation is observed, more strenuous conditions (higher acid concentration or temperature) may be applied.[12]

-

Base Hydrolysis: A similar procedure is followed using 0.1 M to 1.0 M sodium hydroxide or potassium hydroxide.[10]

-

Neutral Hydrolysis: The compound is refluxed in water to assess degradation at neutral pH.[13]

-

Analysis: All samples are neutralized before analysis by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Objective: To determine the susceptibility of this compound to oxidation.

Procedure:

-

Dissolve the compound in a suitable solvent and treat it with a solution of hydrogen peroxide (typically 0.1% to 3.0%).[10][14]

-

The reaction is usually carried out at room temperature for up to 7 days.[10]

-

Samples are taken at various time points and analyzed by HPLC to monitor for degradation.

Objective: To evaluate the effect of light exposure on the stability of this compound.[15]

Procedure:

-

Expose samples of the solid compound and a solution of the compound to a light source that produces a combination of UV and visible light.[10]

-

The overall illumination should be not less than 1.2 million lux hours, and the near UV energy should not be less than 200 watt hours per square meter.[13][16]

-

A dark control sample, protected from light, should be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.[15]

-

After exposure, the samples are analyzed for any changes in physical appearance and by HPLC for assay and impurity profiling.

Objective: To assess the stability of this compound under high-temperature conditions.

Procedure:

-

Place solid samples of the compound in a temperature-controlled oven.

-

Stress testing is typically carried out at temperatures in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C, 70°C).[17][18]

-

Samples are exposed for a defined period (e.g., up to several weeks) and analyzed at various time points by HPLC.

Visualization of Stability Workflow

Caption: Workflow for a forced degradation (stability) study.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. evotec.com [evotec.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijsdr.org [ijsdr.org]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. asianjpr.com [asianjpr.com]

- 13. researchgate.net [researchgate.net]

- 14. rjptonline.org [rjptonline.org]

- 15. youtube.com [youtube.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. rsc.org [rsc.org]

- 18. rwandafda.gov.rw [rwandafda.gov.rw]

Literature review on the bioactivity of benzylthiourea compounds

An In-depth Technical Guide on the Bioactivity of Benzylthiourea Compounds

Introduction

Thiourea derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The core thiourea moiety (-NH-C(=S)-NH-) serves as a flexible scaffold, allowing for extensive structural modifications to modulate pharmacokinetic and pharmacodynamic properties. Among these, benzylthiourea derivatives have emerged as a particularly promising group, exhibiting a range of bioactivities including anticancer, antimicrobial, and enzyme inhibitory effects. The presence of the benzyl group often enhances lipophilicity, which can improve cell membrane penetration.[1] This review provides a comprehensive overview of the synthesis, bioactivity, and structure-activity relationships of benzylthiourea compounds, with a focus on their potential as therapeutic agents.

General Synthesis of Benzylthiourea Derivatives

The synthesis of N,N'-disubstituted benzylthiourea derivatives is typically achieved through a straightforward and efficient condensation reaction. The most common method involves the reaction of an appropriate isothiocyanate with a primary or secondary amine. Specifically for benzylthioureas, this involves reacting a substituted phenyl or alkyl isothiocyanate with a benzylamine derivative, or conversely, a benzyl isothiocyanate with an aniline or alkylamine derivative. The reaction is generally carried out in a suitable organic solvent such as acetone or ethanol at reflux temperature.

References

An In-depth Technical Guide to 1-Benzyl-3-pyridin-3-ylthiourea: A Compound with Limited Publicly Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide aims to provide a comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities of 1-Benzyl-3-pyridin-3-ylthiourea. However, extensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available information on this specific compound.

While data exists for structurally related molecules, such as those with a methylideneamino bridge between the pyridine and thiourea moieties, these differ from the specified compound and are therefore not included in this report to maintain accuracy. The absence of experimental data for this compound prevents the compilation of quantitative data tables, detailed experimental protocols, and the visualization of any associated signaling pathways as requested.

General Information on Related Thiourea Compounds

Thiourea derivatives are a class of organic compounds with the general structure (R¹R²N)(R³R⁴N)C=S. They are known for a wide range of biological activities and are of significant interest in medicinal chemistry. Research has shown that various substituted thiourea compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. The biological activity is often attributed to the thiocarbonyl group and the nature of the substituents on the nitrogen atoms.

Hypothetical Synthesis Workflow

While no specific synthesis protocol for this compound has been found, a general synthetic approach can be proposed based on established methods for creating similar thiourea derivatives. This would typically involve the reaction of an isothiocyanate with an amine. In this case, the synthesis could potentially proceed via the reaction of benzyl isothiocyanate with 3-aminopyridine.

Below is a conceptual workflow for this hypothetical synthesis, presented as a DOT language script for visualization.

Conclusion and Future Directions

The lack of available data for this compound highlights a gap in the current scientific knowledge. For researchers interested in this specific molecule, the initial steps would involve its synthesis and subsequent characterization using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm its structure and purity.

Following successful synthesis and characterization, in vitro and in vivo studies would be necessary to determine its biological activities and potential as a therapeutic agent. This would involve screening against various cell lines and disease models to elucidate any cytotoxic, antimicrobial, or other pharmacological effects. The exploration of its mechanism of action and potential signaling pathway involvement would follow, should any significant biological activity be identified.

This document serves to report the current state of knowledge and to provide a potential roadmap for the future investigation of this compound. Further experimental work is required to generate the data necessary for a complete technical guide.

Exploring the Organosulfur Chemistry of Thiourea Compounds: A Technical Guide for Drug Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea, an organosulfur analogue of urea, and its derivatives represent a privileged scaffold in medicinal chemistry and organic synthesis.[1][2] The unique properties conferred by the thiocarbonyl group, including its ability to form strong hydrogen bonds and act as a versatile synthetic intermediate, have led to the development of numerous therapeutic agents.[1] This technical guide provides an in-depth exploration of the organosulfur chemistry of thiourea compounds, covering their synthesis, reactivity, and critical role in modern drug discovery. It details key experimental protocols, summarizes quantitative biological data, and visualizes complex pathways to offer a comprehensive resource for professionals in the field.

Introduction: The Thiourea Scaffold

Thiourea, with the chemical formula SC(NH₂)₂, is structurally similar to urea, but the replacement of the carbonyl oxygen with a sulfur atom significantly alters its chemical properties.[2][3] This substitution results in a C=S bond distance of approximately 1.71 Å, which is longer than a typical C=O bond, and imparts distinct nucleophilicity to the sulfur atom.[4] Thiourea compounds exist in two tautomeric forms: the thione form, which is predominant in aqueous solutions, and the thiol (isothiourea) form.[2][4] This structural versatility is fundamental to their reactivity and biological activity.

The thiourea moiety is a key feature in a wide range of pharmaceuticals due to its ability to establish stable hydrogen bonds with biological targets like enzymes and receptors.[1] This has led to the development of approved drugs for various diseases, including cancer, infections, and central nervous system disorders.[1]

Synthesis of Thiourea Derivatives

The synthesis of substituted thiourea derivatives is a cornerstone of their application in drug discovery. Several robust methods are available, often characterized by high yields and readily available starting materials.

2.1. From Isothiocyanates and Amines The most common and versatile method for synthesizing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine.[5][6] This reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.

2.2. From Amines and Carbon Disulfide Symmetrical and unsymmetrical thioureas can be efficiently synthesized through the condensation of amines with carbon disulfide, often in an aqueous medium.[7][8][9] This method avoids the need for pre-formed isothiocyanates, proceeding through a dithiocarbamate intermediate.[8][9]

2.3. Other Synthetic Routes Alternative methods include:

-

Using Thiophosgene: Coupling two amines with thiophosgene (CSCl₂) is an effective route to N,N'-disubstituted thioureas.[4]

-

From Cyanamides: Unsubstituted thioureas can be prepared by treating a cyanamide with hydrogen sulfide.[4]

-

Thiation of Ureas: The conversion of ureas to thioureas can be achieved using thionating agents like phosphorus pentasulfide.[4]

Below is a generalized workflow for the synthesis of thiourea derivatives.

Reactivity and Applications in Organic Synthesis

The thiourea moiety is a versatile functional group in organic synthesis.

-

Reductant: Thiourea is used to reduce peroxides to diols and in the reductive workup of ozonolysis to yield carbonyl compounds.[10]

-

Precursor to Thiols: It serves as a sulfide source, converting alkyl halides to thiols via an isothiouronium salt intermediate.[3][10]

-

Heterocycle Synthesis: Thioureas are crucial building blocks for synthesizing heterocyclic compounds like pyrimidines and thiazoles.[10][11] For instance, they condense with β-dicarbonyl compounds to form pyrimidine derivatives.[10]

-

Organocatalysis: The ability of thioureas to act as strong hydrogen-bond donors is the basis for their use in organocatalysis.[4]

Role in Drug Development and Key Signaling Pathways

Thiourea derivatives exhibit a broad spectrum of biological activities, making them a focal point in drug discovery.[2][12]

4.1. Antithyroid Agents Thiourea derivatives like propylthiouracil and methimazole are used to treat hyperthyroidism.[13] Their primary mechanism of action is the inhibition of thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones (T3 and T4).[13] By blocking TPO, these drugs reduce the production of thyroid hormones, thereby managing the condition.[13]

4.2. Anticancer Activity Many thiourea derivatives have shown significant potential as anticancer agents by targeting various molecular pathways.[2][14]

-

Kinase Inhibition: Diaryl urea compounds like Sorafenib, which contains a urea scaffold structurally related to thiourea, are non-selective kinase inhibitors used in cancer therapy.[1] Thiourea-based compounds have also been developed as potent inhibitors of kinases like c-Met.[15]

-

Induction of Apoptosis: Certain derivatives have been shown to inhibit the growth of various cancer cell lines, including those from breast, lung, and prostate cancers, with IC50 values in the low micromolar range.[2]

-

Targeting Signaling Pathways: Research indicates that thiourea derivatives can interfere with cancer cell signaling and limit angiogenesis.[2]

4.3. Antimicrobial Properties Thiourea compounds have demonstrated effectiveness against a range of bacterial and fungal infections.[1][13] Some historical derivatives, such as thioacetazone and thiocarlide, were used to treat Mycobacterium tuberculosis infections.[1] More recent research focuses on developing novel thiourea-based agents to combat drug-resistant microbes.[16]

Quantitative Data Summary

The biological activity of thiourea derivatives is quantified using various metrics, such as IC₅₀ (half-maximal inhibitory concentration) for enzyme inhibition and anticancer activity, and MIC (minimum inhibitory concentration) for antimicrobial effects.

Table 1: Anticancer Activity of Selected Thiourea Derivatives

| Derivative Class | Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Phosphonate Thiourea | Pancreatic, Prostate, Breast Cancer | 3 - 14 | [2] |

| Bis-Thiourea | Human Leukemia | As low as 1.50 | [2] |

| Non-metal-containing | Breast and Lung Malignancies | 7 - 20 (LC₅₀) | [2] |

| Piperazine Thiourea (5i) | Leishmania amazonensis | 1.8 ± 0.5 |[17] |

Table 2: Antimicrobial and Antioxidant Activity of Selected Thiourea Derivatives

| Derivative Class | Activity Metric | Value | Target/Assay | Reference |

|---|---|---|---|---|

| Tris-Thiourea (4a-4h) | MIC | >5000 to 1250 µg/mL | S. aureus, B. cereus, E. coli | [2] |

| 4-methoxy benzoyl thiourea | IC₅₀ | 45 µg/mL | DPPH Assay | [2] |

| 4-methoxy benzoyl thiourea | IC₅₀ | 52 µg/mL | ABTS Free Radicals | [2] |

| N-acyl thiourea (6a) | MIC | 31.25 µg/mL | Anti-tuberculosis | [16] |

| N-acyl thiourea (6b) | MIC | 62.5 µg/mL | Antibacterial |[16] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds.

Protocol 1: General Synthesis of N-Acyl Thiourea Derivatives [6] This protocol involves the condensation of an acid chloride with ammonium thiocyanate, followed by the reaction of the resulting isothiocyanate with an amine.

-

Isothiocyanate Formation: Dissolve the starting acid chloride (e.g., 2-((4-methoxyphenoxy)methyl)benzoyl chloride) and ammonium thiocyanate in anhydrous acetone.

-

Reaction: Stir the mixture, typically at room temperature or under reflux, until the reaction is complete (monitored by TLC). This step forms the acyl isothiocyanate intermediate.

-

Amine Addition: Add the desired heterocyclic amine to the reaction mixture containing the in situ generated isothiocyanate.

-

Final Reaction: Continue stirring the mixture, often under reflux, for several hours.

-

Isolation: After completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

-